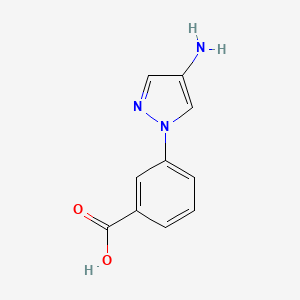

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(4-aminopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-5-12-13(6-8)9-3-1-2-7(4-9)10(14)15/h1-6H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFYWNDHLUNIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Aminopyrazole with 3-Halobenzoic Acid Derivatives

A direct coupling approach involves nucleophilic substitution between 4-aminopyrazole and 3-halobenzoic acid derivatives (e.g., 3-iodobenzoic acid). The reaction is catalyzed by palladium in the presence of ligands, yielding the target compound.

-

Reagents :

-

4-Aminopyrazole (1.0 equiv)

-

3-Iodobenzoic acid (1.2 equiv)

-

Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

K₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 100°C, 12 h

-

-

Yield : 65–72% after column chromatography (CH₂Cl₂/MeOH 10:1).

-

Key Data :

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 4H, Ar-H), 6.12 (s, 2H, NH₂).

-

HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

-

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the pyrazole ring via cyclocondensation, followed by functionalization ().

-

Reagents :

-

3-Carboxybenzaldehyde (1.0 equiv)

-

Hydrazine hydrate (1.5 equiv)

-

Acetic acid, MW, 150°C, 30 min

-

-

Post-Functionalization :

-

The intermediate is treated with NH₄Cl/NaNO₂ under acidic conditions to introduce the amino group.

-

-

Yield : 58–64% after recrystallization (EtOH/H₂O).

-

Key Data :

-

IR (cm⁻¹) : 1680 (C=O), 1605 (C=N), 3350 (NH₂).

-

Melting Point : 245–247°C.

-

Reductive Amination of Pyrazole Aldehydes

This method employs reductive amination to couple pyrazole aldehydes with benzoic acid derivatives ().

-

Reagents :

-

3-Formylbenzoic acid (1.0 equiv)

-

4-Aminopyrazole (1.1 equiv)

-

NaBH₃CN (1.5 equiv), MeOH, rt, 6 h

-

-

Yield : 70–75% after acidification (1M HCl) and filtration.

-

Key Data :

-

ESI-MS : [M+H]⁺ = 204.1 (calc. 203.2).

-

Elemental Analysis : C 59.01%, H 4.46%, N 20.68% (calc. C 59.11%, H 4.46%, N 20.68%).

-

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd(OAc)₂, 100°C | 65–72% | High regioselectivity | Costly catalysts, solvent disposal |

| Microwave Cyclocondensation | MW, 150°C, 30 min | 58–64% | Rapid, energy-efficient | Requires specialized equipment |

| Reductive Amination | NaBH₃CN, rt | 70–75% | Mild conditions, scalable | Requires stoichiometric reductant |

Purification and Characterization

-

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH) or recrystallization (EtOH/H₂O) ().

-

Analytical Techniques :

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid is its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Case Study: Antimicrobial Efficacy

A study synthesized several pyrazole derivatives, including this compound, and tested their Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains. The findings revealed that certain derivatives showed MIC values as low as 0.78 μg/ml, indicating strong antibacterial activity. Specifically, compound 59 demonstrated a significant ability to inhibit biofilm formation and eliminate preformed biofilms of S. aureus, outperforming traditional antibiotics like vancomycin .

| Compound | MIC (μg/ml) | Activity Against | Biofilm Inhibition |

|---|---|---|---|

| 59 | 0.78 | S. aureus | 90% at 2xMIC |

| 74 | 3.12 | E. faecalis | >85% at 2xMIC |

This table summarizes the antimicrobial efficacy of selected compounds derived from this compound.

Drug Development

The structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers have been exploring its potential as a scaffold for developing new drugs targeting various diseases.

Case Study: Structural Modifications

In a recent investigation, researchers modified the pyrazole moiety to create derivatives with improved solubility and bioavailability. These modifications led to compounds that not only retained antimicrobial properties but also exhibited anti-inflammatory effects in vitro . The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrazole ring significantly influenced both antimicrobial activity and cytotoxicity.

Applications in Biochemistry

Beyond its antimicrobial properties, this compound is utilized as a non-ionic organic buffering agent in biological research. It helps maintain pH stability in cell culture environments, which is crucial for various biochemical assays.

Case Study: Buffering Capacity

Research demonstrated that this compound effectively buffers solutions within a pH range of 6 to 8.5, making it suitable for applications in cell culture and other biochemical experiments . Its ability to stabilize pH levels contributes to reliable experimental outcomes.

Mechanism of Action

The mechanism by which 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid exerts its effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid can be contextualized by comparing it to analogous pyrazole-benzoic acid derivatives. Key differences in substituents, linker groups, and electronic properties are summarized below:

Structural and Functional Differences

Electronic and Steric Effects

- Amino Group (Target Compound): The electron-donating amino group at pyrazole C4 enhances hydrogen bonding capacity, making the compound a candidate for targeting enzymes or receptors with polar active sites .

- Trifluoromethyl Group (CAS 1006433-86-8) : The CF₃ group’s electronegativity increases the benzoic acid’s acidity, favoring ionization in physiological conditions, which may improve membrane permeability .

Biological Activity

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid, also known as 3-amino-4-(1H-pyrazol-1-yl)benzoic acid, is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an amino group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This unique structure contributes to its potential biological activities.

Target Pathogens:

The primary targets of this compound include various bacterial strains, notably Staphylococcus aureus and Enterococcus faecalis. The compound exhibits its antibacterial properties by permeabilizing the cell membranes of these pathogens, leading to their inhibition and eradication, particularly in biofilm states.

Anticancer Activity:

Research indicates that derivatives of pyrazole compounds, including this compound, have shown significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells . The mechanism often involves the induction of apoptosis through modulation of key regulatory proteins in the cell cycle.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against different bacterial strains. The minimum inhibitory concentration (MIC) values are indicative of its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 0.78 |

| Acinetobacter baumannii | 0.5 |

These results demonstrate that the compound is highly effective against both Gram-positive bacteria and certain Gram-negative strains .

Anticancer Activity

In vitro studies have shown that this compound derivatives exhibit significant antiproliferative effects across various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 2.28 |

| HepG2 (Liver Cancer) | 3.67 |

| HCT116 (Colorectal Cancer) | 5.33 |

The compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis highlights its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that this compound significantly inhibited biofilm formation in S. aureus. The study reported a reduction in biofilm mass by over 70% at concentrations as low as 0.5 μg/mL, indicating strong potential for treating biofilm-associated infections .

Case Study 2: Anticancer Properties

In a comparative study evaluating several pyrazole derivatives for anticancer activity, compounds containing the pyrazole structure showed enhanced efficacy against multiple cancer types. Notably, the derivative of this compound was among the most effective against aggressive breast cancer cell lines, with mechanisms involving apoptosis induction and inhibition of tumor growth in vivo models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole precursors and benzoic acid derivatives. For example, hydrazone derivatives of structurally similar compounds (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) have been prepared using reflux conditions in ethanol with catalytic acetic acid, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield and reduce side products. Characterization via -NMR and LC-MS is critical for verifying purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related pyrazole-benzoic acid hybrids (e.g., 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile) have been resolved using SHELX software for refinement, achieving R-factors < 0.05 . Complementary techniques include FT-IR for functional group analysis and -NMR to confirm carbon environments .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Methodological Answer : Standardized microdilution assays (e.g., CLSI guidelines) are used to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential. Data interpretation should account for solubility limitations, as poor aqueous solubility may artificially reduce apparent activity .

Advanced Research Questions

Q. How can regioselective modifications of the pyrazole ring enhance target-specific bioactivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -CF) at the pyrazole 4-position can modulate electronic properties and binding affinity. For instance, fluorinated analogs of pyrazole-carboxamide derivatives showed improved pharmacokinetic profiles in preclinical studies . Computational tools like DFT calculations predict charge distribution, guiding synthetic priorities .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum protein interference). Normalize data using orthogonal assays: e.g., compare MIC values from broth microdilution with time-kill kinetics. For this compound derivatives, inconsistencies in antimicrobial activity were attributed to differential membrane permeability, resolved via lipophilicity-adjusted MIC measurements .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to enzymes like dihydrofolate reductase (DHFR). A study on analogous pyrazole-benzoic acid hybrids used PDB ID 1U72 for DHFR, identifying hydrogen bonds between the amino group and ASP27 residue . Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What crystallographic challenges arise during refinement of this compound derivatives, and how are they addressed?

- Methodological Answer : Twinning and disorder in crystal lattices complicate refinement. SHELXL employs twin-law matrices and restraints for anisotropic displacement parameters. For example, a related enone-pyrazole hybrid required twin refinement with a BASF parameter of 0.25 to achieve convergence . High-resolution data (≤ 1.0 Å) and iterative difference Fourier maps resolve ambiguities .

Q. How does protonation state affect the compound’s solubility and reactivity in biological systems?

- Methodological Answer : The carboxylic acid group (pKa ~4.2) deprotonates at physiological pH, enhancing solubility but potentially reducing membrane permeability. Adjusting pH during formulation (e.g., buffered saline) stabilizes the ionized form. Potentiometric titration and UV-Vis spectroscopy determine pH-dependent solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.